molecular formula C5H7N3O B6210023 2-(1,3,5-triazin-2-yl)ethan-1-ol CAS No. 4718-97-2

2-(1,3,5-triazin-2-yl)ethan-1-ol

Cat. No.: B6210023
CAS No.: 4718-97-2
M. Wt: 125.1
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Description

2-(1,3,5-Triazin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C5H7N3O. It is a derivative of triazine, a heterocyclic compound containing three nitrogen atoms in a six-membered ring. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,5-triazin-2-yl)ethan-1-ol typically involves the reaction of 1,3,5-triazine derivatives with ethylene oxide or ethylene glycol under controlled conditions. One common method is the nucleophilic substitution reaction where a triazine derivative reacts with ethylene oxide in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3,5-Triazin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3,5-Triazin-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-(1,3,5-triazin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby altering the enzyme’s function. This interaction can lead to various biological effects, including antiviral or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3,5-Triazin-2-yl)ethan-1-ol is unique due to its specific functional groups that allow for diverse chemical reactions and applications. Its hydroxyl group provides additional reactivity compared to other triazine derivatives, making it a valuable compound in synthetic chemistry and industrial applications .

Properties

CAS No.

4718-97-2

Molecular Formula

C5H7N3O

Molecular Weight

125.1

Purity

95

Origin of Product

United States

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